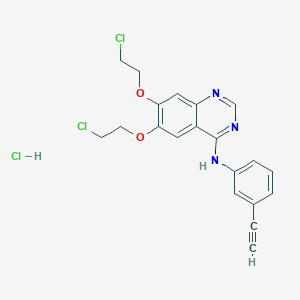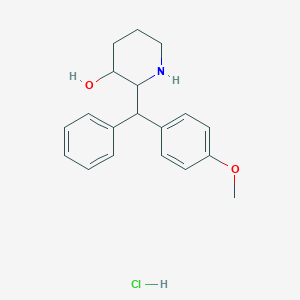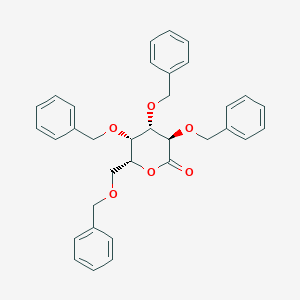
6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride
説明
Quinazoline derivatives are a class of heterocyclic compounds that have attracted significant attention due to their diverse pharmacological activities and potential applications in medicinal chemistry. The synthesis and characterization of quinazoline derivatives involve various chemical reactions and analyses to understand their molecular and chemical properties.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves cyclization and etheration reactions. For example, Yan et al. (2013) synthesized 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives through cyclization and etheration, starting from N′-(5-(3-chloropropoxy)-2-cyano- 4-methoxyphenyl)- N, N-dimethylformamidine (Yan, Huang, & Zhang, 2013).
Molecular Structure Analysis
The molecular structures of quinazoline derivatives are characterized using techniques such as IR, ^1H NMR, ^13C NMR, MS, and elemental analysis. For instance, the study by Yan et al. (2013) utilized these techniques to characterize the structures of synthesized quinazoline derivatives, confirming the expected molecular frameworks and functional groups.
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions that highlight their reactivity and potential for further chemical modifications. Costa et al. (2004) provided an approach to synthesizing quinazolin-2-ones through palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives, demonstrating the versatility of quinazoline compounds in chemical synthesis (Costa et al., 2004).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility and thermal stability, are crucial for their practical applications. For example, the study on luminescence and electroluminescence by Chen (2005) reported high thermal stability for benzimidazol-2-yl-quinoline and its zinc complex, important for their use in organic light-emitting devices (Chen, 2005).
科学的研究の応用
Synthesis and Purification
Optimized synthesis and purification processes for erlotinib hydrochloride, which is closely related to the chemical structure , involve the use of highly polar piperazine in nucleophilic substitution reactions. This process transforms the chlorinated intermediate byproduct into a more polar compound, facilitating its removal by recrystallization and yielding highly pure erlotinib hydrochloride with a purity greater than 99.9% (Geng Zhang & Linlin Zha, 2013).
Molecular Structural Studies
The study of AG-1478, a structurally similar compound, through density functional theory (DFT) and molecular orbital theory illustrates the importance of understanding molecular conformations for the development of potent biopharmaceuticals. Spectral signatures correlated with drug structures assist in identifying relevant targets and interactions, showcasing the compound's potential in broad biopharmaceutical activities (M. Khattab et al., 2016).
Bioactivation and Metabolic Studies
Compounds containing a terminal phenyl acetylene moiety, similar to the query compound, have shown unique metabolic pathways when incubated with cytochrome P450. These studies reveal the potential for unexpected metabolic products that could impact drug efficacy and safety profiles, providing insights into the enzymatic bioactivation of such compounds (R. Subramanian et al., 2011).
Degradation and Stability Studies
Research on erlotinib hydrochloride's stability under various stress conditions has led to the identification of novel degradation products. These findings are crucial for drug quality control and the development of stable pharmaceutical formulations (A. Mahajan et al., 2015).
Insecticidal Efficacy
The synthesis and testing of novel bis quinazolinone derivatives for insecticidal efficacy demonstrate the potential of quinazolinone compounds in agricultural applications. Such research broadens the scope of these compounds beyond pharmaceuticals, offering insights into their utility in pest management (Manal M. El-Shahawi et al., 2016).
Crystallography and Material Science
The crystallization studies of erlotinib, involving multicomponent crystals, provide valuable information for the pharmaceutical development process, including drug formulation and the study of drug-drug interactions. These studies highlight the significance of crystallography in understanding and enhancing drug properties (B. Sridhar et al., 2010).
特性
IUPAC Name |
6,7-bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2.ClH/c1-2-14-4-3-5-15(10-14)25-20-16-11-18(26-8-6-21)19(27-9-7-22)12-17(16)23-13-24-20;/h1,3-5,10-13H,6-9H2,(H,23,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJCPYXGLTWKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCCl)OCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596531 | |
| Record name | 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride | |
CAS RN |
183320-00-5 | |
| Record name | 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)

![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)



